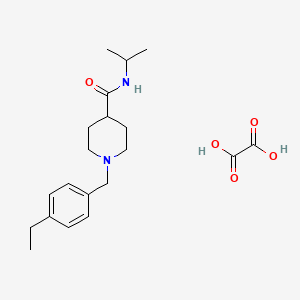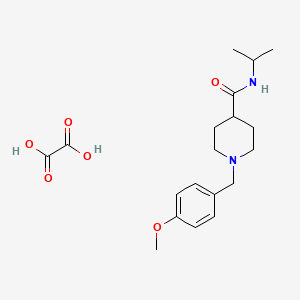
1-(3-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate
描述
1-(3-chlorobenzyl)-N-isopropyl-4-piperidinecarboxamide oxalate is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly known as CPP or CPPene and has been extensively studied for its potential use in scientific research. CPPene is a potent and selective inhibitor of calmodulin, a calcium-binding protein that is involved in a variety of cellular processes.
作用机制
CPPene works by inhibiting the binding of calcium to calmodulin, a protein that is involved in a variety of cellular processes. By inhibiting calmodulin, CPPene can modulate calcium signaling pathways and prevent the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
CPPene has been shown to have a variety of biochemical and physiological effects. It can modulate calcium signaling pathways, which are involved in a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. CPPene has also been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CPPene has several advantages for use in lab experiments. It is a potent and selective inhibitor of calmodulin, which makes it a valuable tool for studying the role of calmodulin in cellular processes. CPPene is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of CPPene in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, CPPene can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CPPene. One area of interest is the development of more potent and selective calmodulin inhibitors. Another area of interest is the use of CPPene as a potential therapeutic agent for the treatment of neurological disorders and cancer. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPPene and its potential applications in scientific research.
科学研究应用
CPPene has been extensively studied for its potential use in scientific research. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. CPPene has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.C2H2O4/c1-12(2)18-16(20)14-6-8-19(9-7-14)11-13-4-3-5-15(17)10-13;3-1(4)2(5)6/h3-5,10,12,14H,6-9,11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUSHALFEDHPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



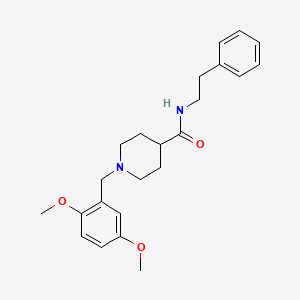
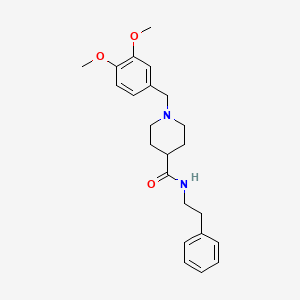
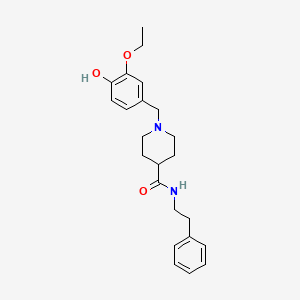

![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)
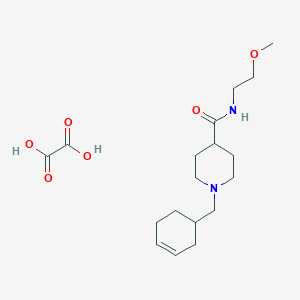
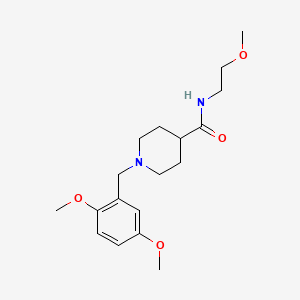
![1-benzyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949895.png)
![1-[4-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949898.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)

